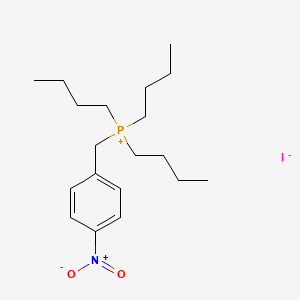

p-Nitrobenzyltributylphosphonium iodide

Description

Properties

CAS No. |

73790-47-3 |

|---|---|

Molecular Formula |

C19H33INO2P |

Molecular Weight |

465.3 g/mol |

IUPAC Name |

tributyl-[(4-nitrophenyl)methyl]phosphanium;iodide |

InChI |

InChI=1S/C19H33NO2P.HI/c1-4-7-14-23(15-8-5-2,16-9-6-3)17-18-10-12-19(13-11-18)20(21)22;/h10-13H,4-9,14-17H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

XWXHHAWDCPFVBS-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)[N+](=O)[O-].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-nitrobenzyltributylphosphonium iodide typically involves the reaction of p-nitrobenzyl chloride with tributylphosphine in the presence of an iodide source. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:

p-Nitrobenzyl chloride+Tributylphosphine+Iodide source→p-Nitrobenzyltributylphosphonium iodide

Industrial Production Methods: While specific industrial production methods for p-nitrobenzyltributylphosphonium iodide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: p-Nitrobenzyltributylphosphonium iodide can undergo various chemical reactions, including:

Nucleophilic Substitution: The phosphonium ion can act as a nucleophile, participating in substitution reactions.

Oxidation and Reduction: The nitro group can be reduced to an amino group, and the phosphonium ion can undergo oxidation.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. Reactions are typically carried out in polar solvents.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.

Major Products:

Nucleophilic Substitution: Products include various substituted phosphonium salts.

Reduction: The major product is p-aminobenzyltributylphosphonium iodide.

Scientific Research Applications

Chemistry: p-Nitrobenzyltributylphosphonium iodide is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.

Biology and Medicine:

Industry: In the industrial sector, p-nitrobenzyltributylphosphonium iodide can be used in the synthesis of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of p-nitrobenzyltributylphosphonium iodide involves its ability to participate in nucleophilic substitution reactions due to the presence of the phosphonium ion. The nitro group can also undergo reduction, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being explored.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Research Findings and Gaps

- Catalytic Efficiency: p-Nitrobenzyltributylphosphonium iodide outperforms non-nitro analogues in reactions requiring electron-deficient intermediates, such as Suzuki-Miyaura couplings.

- Limitations: Limited data on its environmental toxicity and long-term stability compared to benzylpenicillin derivatives (e.g., benzathine benzylpenicillin, cited in ) highlights a research gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.